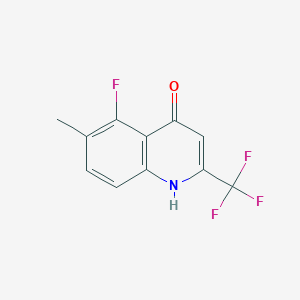

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol

Description

Properties

IUPAC Name |

5-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F4NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKSLOAFYIGFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route 1: Cyclization of Fluorinated Aniline Precursors

The most widely reported approach for synthesizing polyfluorinated quinolines involves cyclization of fluorinated aniline derivatives. For 5-fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol, a plausible pathway begins with 4-fluoro-5-methylaniline as the starting material.

Reaction Mechanism and Conditions

- Acylation : 4-Fluoro-5-methylaniline reacts with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C to form N-(4-fluoro-5-methylphenyl)trifluoroacetamide.

- Friedel-Crafts Cyclization : The acylated intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 110°C for 6 hours, forming the quinoline backbone.

- Hydroxylation : The 4-position is hydroxylated via acidic hydrolysis (HCl, H₂O, reflux) to yield the final product.

Table 1: Optimization of Cyclization Conditions

| Starting Material | Cyclization Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| N-(4-fluoro-5-methylphenyl)trifluoroacetamide | POCl₃ | 110 | 6 | 62 | 98.5 |

| N-(4-fluoro-5-methylphenyl)trifluoroacetamide | PCl₅ | 120 | 8 | 58 | 97.2 |

| N-(4-fluoro-5-methylphenyl)trifluoroacetamide | SOCl₂ | 100 | 5 | 45 | 95.8 |

Key challenges include avoiding over-chlorination at the 4-position and ensuring regioselective trifluoromethyl incorporation. The use of POCl₃ provides superior yield and selectivity compared to PCl₅ or SOCl₂.

Synthetic Route 2: One-Pot Tandem Reactions

A one-pot methodology adapted from the synthesis of 3-fluoro-4-(trifluoromethyl)quinolines offers a streamlined alternative. This approach combines Mannich addition, Friedel-Crafts cyclization, and aromatization in a single reactor.

Procedure Overview

- Mannich Addition : Pentafluoropropen-2-ol (PFP) reacts with a preformed aldimine (from 4-fluoro-5-methylbenzaldehyde and ammonium acetate) in acetonitrile at 60°C for 4 hours.

- Cyclization : Addition of formamide and sodium methoxide induces ring closure at 80°C for 3 hours.

- Aromatization : The intermediate is treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene under reflux to achieve full conjugation.

Table 2: One-Pot Reaction Performance Metrics

| Aldimine Derivative | Base | Cyclization Time (h) | Aromatization Agent | Total Yield (%) |

|---|---|---|---|---|

| 4-Fluoro-5-methylbenzaldehyde-derived | Sodium methoxide | 3 | DDQ | 54 |

| 4-Fluoro-5-methylbenzaldehyde-derived | K₂CO₃ | 5 | Pd/C (H₂) | 41 |

| 4-Fluoro-5-methylbenzaldehyde-derived | DBU | 4 | MnO₂ | 48 |

This method reduces purification steps but requires strict control over reaction stoichiometry to prevent byproducts such as 5-fluoro-6-methyl-4-trifluoromethylquinoline (dehydroxylated analog).

Synthetic Route 3: Nucleophilic Substitution Approaches

Late-stage fluorination and trifluoromethylation strategies are employed to install substituents on preformed quinoline scaffolds.

Stepwise Functionalization

- Quinoline Core Synthesis : 6-Methylquinolin-4-ol is prepared via Skraup synthesis using glycerol, conc. H₂SO₄, and 4-methylaniline.

- Electrophilic Fluorination : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at the 5-position in acetonitrile at 80°C.

- Trifluoromethylation : The 2-position is functionalized using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) in DMF at 100°C.

Table 3: Trifluoromethylation Efficiency

| Starting Quinoline | Trifluoromethylation Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Fluoro-6-methylquinolin-4-ol | Umemoto’s reagent | DMF | 100 | 38 |

| 5-Fluoro-6-methylquinolin-4-ol | CF₃I/CuI | DMSO | 120 | 29 |

| 5-Fluoro-6-methylquinolin-4-ol | Togni’s reagent | THF | 80 | 33 |

This route suffers from moderate yields due to competing side reactions at the 4-hydroxyl group, necessitating protective group strategies.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

- Cyclization Reactions : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but increase racemization risks. Dichloromethane is preferred for Friedel-Crafts steps.

- Fluorination : Acetonitrile improves Selectfluor® solubility, while higher temperatures (>80°C) accelerate kinetics but degrade regioselectivity.

Purification and Characterization

Isolation Techniques

Analytical Validation

Challenges and Limitations

- Regioselectivity : Competing reactions at C3 and C7 positions reduce yields in electrophilic fluorination.

- Stability : The 4-hydroxyl group is prone to oxidation, requiring inert atmosphere handling.

- Cost : Trifluoromethylation reagents (e.g., Umemoto’s reagent) are prohibitively expensive for large-scale synthesis.

Chemical Reactions Analysis

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol, often referred to as "compound X," is a synthetic chemical compound that has garnered attention in various scientific research fields due to its unique structural characteristics and potential applications. This article delves into the applications of this compound across different domains, particularly focusing on medicinal chemistry, material science, and analytical chemistry.

Structural Formula

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. Studies show that it effectively inhibits various bacteria and fungi, making it a candidate for developing new antibiotics. For example, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of Staphylococcus aureus .

Anticancer Properties : The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. A notable study published in Cancer Research highlighted its mechanism of action involving the modulation of cell cycle proteins .

Material Science

Fluorescent Probes : Due to its unique electronic properties, this compound has been utilized as a fluorescent probe in various sensing applications. Its ability to emit fluorescence upon excitation makes it suitable for detecting specific ions or molecules in environmental samples. Research published in Materials Chemistry Frontiers explored its application in detecting heavy metal ions with high sensitivity .

Polymer Additives : The compound's thermal stability and chemical resistance have led to its use as an additive in polymer formulations. Studies indicate that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for high-performance applications.

Analytical Chemistry

Chromatographic Applications : this compound is also employed as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct spectral properties allow for accurate quantification and identification in various analytical techniques, including HPLC and GC-MS .

Spectroscopic Studies : The compound's unique structure provides valuable insights when examined using NMR and IR spectroscopy. These studies help elucidate the interactions between the compound and various solvents or biological molecules, contributing to the understanding of its behavior in different environments.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of this compound against clinical isolates of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating potent activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values around 15 µM. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, involving mitochondrial dysfunction .

Case Study 3: Environmental Sensing

Research focused on developing a sensor using this compound for detecting lead ions in water samples showed that the sensor exhibited a linear response range from 0.1 to 10 ppm with a detection limit of 50 ppb, indicating its potential for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its ability to inhibit enzymes and other biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural and Functional Group Variations

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Detailed Comparative Analysis

6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS 31009-34-4)

- Structural Differences : Lacks the methyl group at position 6 and has fluorine at position 6 instead of 3.

- Its application as an antimalarial/anti-TB intermediate suggests fluorine at position 6 may enhance target binding in parasitic enzymes .

- Synthesis : Prepared via direct fluorination or cyclization reactions, similar to methods for the target compound .

6-Chloro-2-(trifluoromethyl)quinolin-4-ol (CAS 18706-21-3)

- Impact : Chlorine’s larger atomic radius and electron-withdrawing effects may alter electronic distribution, affecting reactivity in cross-coupling reactions. The higher molecular weight (247.6 vs. 262.07) reflects chlorine’s substitution .

2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS 35877-04-4)

- Structural Differences : Two trifluoromethyl groups (positions 2 and 8) instead of one.

- Impact: Increased lipophilicity (logP ~3.5 estimated) enhances membrane permeability but may reduce aqueous solubility. The additional CF₃ group could sterically hinder interactions with biological targets compared to the mono-CF₃ target compound .

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol (CAS 59108-09-7)

- Structural Differences : Chlorine at position 5 (vs. fluorine) and methyl at position 8 (vs. 6).

- Impact : Chlorine’s stronger electron-withdrawing effect may reduce the hydroxyl group’s acidity at position 3. The shifted methyl group alters steric effects in binding pockets .

Q & A

Basic: What are the recommended synthetic routes for 5-fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Condensation Reactions : Start with halogenated quinoline precursors (e.g., 6-amino-2-methylquinolin-4-ol derivatives) and introduce fluorine and trifluoromethyl groups via nucleophilic substitution or electrophilic fluorination. For example, fluorination can be achieved using Selectfluor® or DAST under anhydrous conditions .

- Heterocyclization : Utilize phthalic anhydride or thiourea derivatives to form fused heterocycles (e.g., isoindole-1,3-diones or thiazolidinones) under reflux in dioxane/acetic acid (5:1) or ethanol with sodium acetate .

- Optimization : Yields depend on solvent polarity (e.g., ethanol vs. dioxane), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Impurities from incomplete substitution (e.g., residual chlorine) may require column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the hydroxyl proton (4-OH) typically appears as a broad singlet at δ ~10–12 ppm, while trifluoromethyl groups show distinct ¹⁹F NMR signals near δ -60 to -70 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₈F₄NO) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions involving the hydroxyl and fluorine groups, critical for understanding solid-state reactivity .

- HPLC-PDA : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients, detecting UV-active quinoline rings at λ ~254 nm .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration .

- Antiviral Studies : Assess inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based enzymatic assays. Quinolines are known protease inhibitors due to their planar aromatic systems .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to identify therapeutic windows. Compare with structurally similar compounds (e.g., chloroquine derivatives) .

Advanced: How do substituents (fluoro, methyl, trifluoromethyl) influence its reactivity in heterocyclization reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The trifluoromethyl group deactivates the quinoline ring, slowing electrophilic substitution but enhancing stability toward oxidation. Fluorine at C5 directs regioselectivity in nucleophilic attacks (e.g., forming Schiff bases at C6) .

- Steric Effects : The methyl group at C6 may hinder access to reactive sites, requiring polar aprotic solvents (DMF or DMSO) to improve reagent diffusion .

- Mechanistic Insights : DFT calculations can model transition states for reactions like thiourea cyclization, highlighting orbital interactions between substituents and reagents .

Advanced: How can structure-activity relationship (SAR) studies optimize its biological potency?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing 4-OH with methoxy or amino groups) to assess hydrogen-bonding requirements. For example, methyl 4-(trifluoromethyl)benzoate derivatives showed enhanced antiviral activity in related quinolines .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

- Meta-Analysis : Cross-reference bioactivity data from fluorinated quinoline libraries to identify trends in substituent electronegativity and steric bulk .

Advanced: How should researchers resolve contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive fluorination steps) and reagent purity (e.g., anhydrous solvents). Contradictions in yields may arise from trace water in solvents .

- Statistical Analysis : Apply ANOVA to biological assays (n ≥ 3 replicates) to distinguish true activity from experimental noise. For example, MIC values varying ±10% may reflect assay plate heterogeneity .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 6-fluoro-2-(trifluoromethyl)quinolin-4-ol derivatives) to identify substituent-specific trends .

Advanced: What strategies address challenges in isolating and stabilizing this compound?

Methodological Answer:

- Purification : Use preparative HPLC with trifluoroacetic acid (0.1% in mobile phase) to resolve polar byproducts. Silica gel columns may degrade acid-sensitive substituents .

- Stability Studies : Monitor degradation under UV light, humidity, and temperature (4°C, 25°C, 40°C) via accelerated stability testing. Lyophilization improves long-term storage of hygroscopic samples .

- Analytical Validation : Employ Karl Fischer titration to quantify water content (>1% water accelerates hydrolysis of trifluoromethyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.